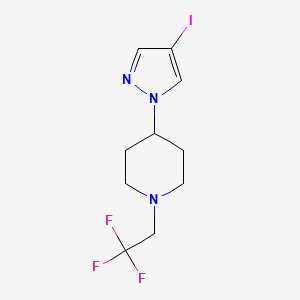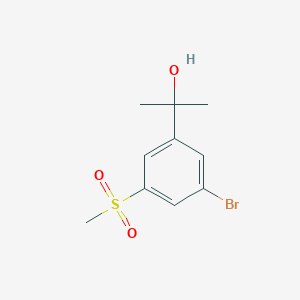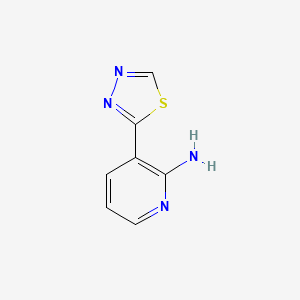
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.
Analyse Chemischer Reaktionen
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or modifying their function.
Vergleich Mit ähnlichen Verbindungen
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:
Similar Compounds: Other azetidinones, such as 3-hydroxy-2-azetidinone and 1-(trimethylsilyl)-3-(hydroxymethyl)-2-azetidinone.
Eigenschaften
Molekularformel |
C10H21NO2Si |
|---|---|
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)










![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


